N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a heterocyclic benzamide derivative characterized by a cyclopenta[c]pyrazole core substituted with a methyl group at the 2-position. The benzamide moiety is functionalized at the 4-position with a pyrrolidine sulfonyl group. The compound’s stereoelectronic properties, including the electron-withdrawing sulfonyl group and the lipophilic cyclopenta[c]pyrazole, may influence solubility, membrane permeability, and target binding.
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-22-18(16-5-4-6-17(16)21-22)13-20-19(24)14-7-9-15(10-8-14)27(25,26)23-11-2-3-12-23/h7-10H,2-6,11-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGJRAJSGDFDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological potential.
The compound features a unique structure combining a cyclopentapyrazole moiety with a sulfonamide group. Its molecular formula is with a molecular weight of 320.41 g/mol. The structural characteristics contribute to its interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzamide derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Insecticidal and Fungicidal Properties
Research indicates that derivatives of cyclopenta[c]pyrazole have exhibited insecticidal activity against pests like Mythimna separate and Helicoverpa armigera, with some compounds demonstrating over 70% lethality at specific concentrations . Additionally, fungicidal activities have been noted against pathogens such as Pyricularia oryzae, with inhibition rates reaching up to 77.8% .
Enzyme Inhibition
The compound's sulfonamide group is associated with enzyme inhibition properties. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease effectively, which are crucial targets in treating various diseases .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Binding : The sulfonamide moiety can interact with active sites on enzymes, inhibiting their function.
- Receptor Interaction : The pyrazole structure may engage in π-π stacking interactions with receptor proteins, modulating their activity.
Case Studies
- Insecticidal Activity : A study on pyrazole-linked compounds revealed that certain derivatives exhibited significant insecticidal properties against agricultural pests. Compound 14q , for instance, showed a 70% mortality rate in Mythimna separate at a concentration of 500 mg/L .
- Fungicidal Efficacy : Another study highlighted the antifungal potential of these compounds, where several derivatives demonstrated high inhibition rates against Pyricularia oryzae, suggesting their utility in agricultural applications .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | Inhibition Rate/Effectiveness |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong | |
| Insecticidal | Mythimna separate | 70% at 500 mg/L |
| Helicoverpa armigera | Significant | |
| Fungicidal | Pyricularia oryzae | Up to 77.8% |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibitor |
| Urease | Strong inhibitor |
Comparison with Similar Compounds
Structural Features
The compound shares core benzamide and sulfonamide functionalities with analogs reported in the literature. Key structural variations among related compounds include:
Key Observations :
- The target compound’s cyclopenta[c]pyrazole core distinguishes it from thiazole (4d) or pyrazolo-pyrimidine () analogs. This bicyclic system may enhance rigidity and π-π stacking interactions compared to monocyclic heterocycles .
- The pyrrolidine sulfonyl group at the benzamide’s 4-position contrasts with substituents like 3,4-dichloro (4d) or fluorinated chromenones (). Sulfonamides generally improve solubility and hydrogen-bonding capacity, while halogens (Cl, F) enhance electronegativity and metabolic stability .
Physicochemical Properties
Limited data for the target compound necessitate inferences from analogs:
Analysis :
- The target compound’s pyrrolidine sulfonyl group may improve aqueous solubility compared to 4d’s dichloro substituents but reduce it relative to chromenone-containing analogs () due to increased hydrophobicity .
Spectroscopic Data
Key spectral comparisons (1H NMR, HRMS):
Notes:
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Example 53 (): Fluorinated chromenones and pyrazolo-pyrimidines are associated with antiproliferative activity, possibly via topoisomerase inhibition .
- Target compound : The pyrrolidine sulfonyl group may enhance selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), while the cyclopenta[c]pyrazole could modulate pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
